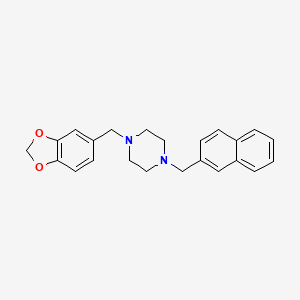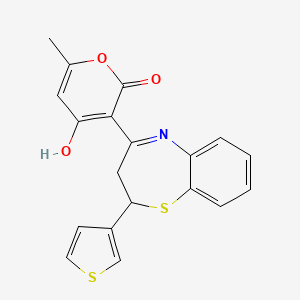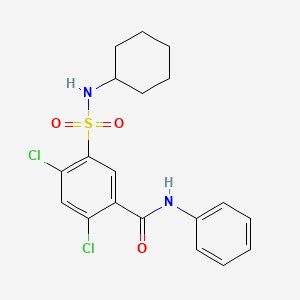![molecular formula C21H29NO2 B6046449 Cyclohexen-1-yl-[3-(hydroxymethyl)-3-(2-phenylethyl)piperidin-1-yl]methanone](/img/structure/B6046449.png)
Cyclohexen-1-yl-[3-(hydroxymethyl)-3-(2-phenylethyl)piperidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexen-1-yl-[3-(hydroxymethyl)-3-(2-phenylethyl)piperidin-1-yl]methanone is a complex organic compound with a unique structure that combines a cyclohexene ring, a piperidine ring, and a phenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexen-1-yl-[3-(hydroxymethyl)-3-(2-phenylethyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexene ring, followed by the introduction of the piperidine ring and the phenylethyl group. Common reagents used in these reactions include cyclohexanone, piperidine, and phenylethyl bromide. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, is crucial for optimizing the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexen-1-yl-[3-(hydroxymethyl)-3-(2-phenylethyl)piperidin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts, such as palladium on carbon, can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogenated reagents (e.g., bromine, chlorine)
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexen-1-yl-[3-(hydroxymethyl)-3-(2-phenylethyl)piperidin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity or its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of Cyclohexen-1-yl-[3-(hydroxymethyl)-3-(2-phenylethyl)piperidin-1-yl]methanone involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. For example, it may inhibit or activate enzymes involved in neurotransmitter synthesis or degradation, leading to changes in neurotransmitter levels and signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexen-1-yl-[3-(hydroxymethyl)-3-(2-phenylethyl)piperidin-1-yl]methanone: Unique due to its specific combination of functional groups and structural features.
Cyclohexen-1-yl-[3-(hydroxymethyl)-3-(2-phenylethyl)piperidin-1-yl]ethanone: Similar structure but with an ethanone group instead of a methanone group.
Cyclohexen-1-yl-[3-(hydroxymethyl)-3-(2-phenylethyl)piperidin-1-yl]propanone: Similar structure but with a propanone group instead of a methanone group.
Uniqueness
This compound is unique due to its specific combination of a cyclohexene ring, a piperidine ring, and a phenylethyl group, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
cyclohexen-1-yl-[3-(hydroxymethyl)-3-(2-phenylethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c23-17-21(14-12-18-8-3-1-4-9-18)13-7-15-22(16-21)20(24)19-10-5-2-6-11-19/h1,3-4,8-10,23H,2,5-7,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHWUNWUSADUJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C(=O)N2CCCC(C2)(CCC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6046371.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6046377.png)
![2-(1,3-benzothiazol-2(3H)-ylidene)-4-[cyclohexyl(methyl)amino]-3-oxobutanenitrile](/img/structure/B6046383.png)
![6-bromo-2-(4-ethoxyphenyl)-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]quinoline-4-carboxamide](/img/structure/B6046388.png)


![N-(2,5-dimethoxyphenyl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6046441.png)
![6-amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6046448.png)
![ethyl 3-(3-methoxybenzyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate](/img/structure/B6046461.png)
![5-(3-methoxyphenyl)-N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B6046470.png)
![5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazole](/img/structure/B6046475.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-({[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6046476.png)
![2-(2,4-dichlorophenoxy)-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]acetamide](/img/structure/B6046483.png)

